2,5-Bis(pentadecafluoroheptyl)-1,3,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Bis(pentadecafluoroheptyl)-1,3,4-oxadiazole is a fluorinated organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. The presence of fluorinated alkyl chains in this compound imparts unique properties such as high thermal stability, chemical resistance, and low surface energy, making it a valuable compound in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Bis(pentadecafluoroheptyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of hydrazides with fluorinated carboxylic acids in the presence of dehydrating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions to facilitate the formation of the oxadiazole ring.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: 2,5-Bis(pentadecafluoroheptyl)-1,3,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxadiazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield partially or fully reduced products.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, sodium borohydride (NaBH4), anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides, often in polar aprotic solvents.
Major Products: The major products formed from these reactions include various oxadiazole derivatives with modified functional groups, which can be tailored for specific applications.
Scientific Research Applications
2,5-Bis(pentadecafluoroheptyl)-1,3,4-oxadiazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of advanced materials with unique properties such as superhydrophobic surfaces and high-performance polymers.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with biomolecules.
Medicine: Explored for its antimicrobial properties and potential use in developing new pharmaceuticals.
Industry: Utilized in the production of coatings, adhesives, and sealants that require high chemical resistance and durability.
Mechanism of Action
The mechanism of action of 2,5-Bis(pentadecafluoroheptyl)-1,3,4-oxadiazole is primarily attributed to its fluorinated alkyl chains and oxadiazole ring. The fluorinated chains provide hydrophobicity and chemical resistance, while the oxadiazole ring contributes to the compound’s stability and reactivity. The molecular targets and pathways involved depend on the specific application, such as interaction with cell membranes in biological systems or surface modification in industrial applications.
Comparison with Similar Compounds
2,5-Bis(hydroxymethyl)furan (BHMF): A bio-based diol with applications in polymer synthesis.
2,5-Furandicarboxylic Acid (FDCA): A bio-based alternative to terephthalic acid used in sustainable polymer production.
2,5-Bis(aminomethyl)furan (BAMF): A monomer for polymeric applications derived from biomass.
Uniqueness: 2,5-Bis(pentadecafluoroheptyl)-1,3,4-oxadiazole stands out due to its highly fluorinated structure, which imparts exceptional thermal stability, chemical resistance, and low surface energy. These properties make it particularly suitable for applications requiring extreme durability and performance, such as in advanced coatings and high-performance materials.
Properties
CAS No. |
1555-24-4 |
---|---|
Molecular Formula |
C16F30N2O |
Molecular Weight |
806.13 g/mol |
IUPAC Name |
2,5-bis(1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C16F30N2O/c17-3(18,5(21,22)7(25,26)9(29,30)11(33,34)13(37,38)15(41,42)43)1-47-48-2(49-1)4(19,20)6(23,24)8(27,28)10(31,32)12(35,36)14(39,40)16(44,45)46 |
InChI Key |
VVOTYYPWCSKPKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1(=NN=C(O1)C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.